molecular formula C13H12N2O5S B2420482 N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide CAS No. 180631-81-6

N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide

Cat. No. B2420482
Key on ui cas rn: 180631-81-6
M. Wt: 308.31
InChI Key: NHEAQAMNXXRBQT-UHFFFAOYSA-N
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Patent
US07511133B2

Procedure details

A 250 mL round bottom flask was equipped with a magnetic stirrer. The flask was charged with p-anisidine (13.0 mmol) followed by dichloromethane (50 mL). Triethylamine (25.9 mmol) was added followed by 3-nitrobenzenesulfonyl chloride (16.2 mmol). Additional dichloromethane (75 mL) was added for solubility. The reaction was allowed to stir overnight. After 18 hours, TLC (dichloromethane/silica) indicated that the reaction was not complete. One additional equivalent of 3-nitrobenzenesulfonyl chloride (13.0 mmol), and two equivalents of triethylamine (25.9 mmol) were added to the reaction. After 10 minutes, TLC indicated that two products had formed and all starting anisidine was consumed. The reaction was washed with 2N HCl (100 mL), dried (Na2SO4), filtered, and the solvent removed under diminished pressure. The residue was dissolved in dichloromethane (20 mL) and loaded onto a 600 mL sintered glass funnel charged with silica gel (400 g). The silica plug was eluted with dichloromethane (100 mL fractions) until the first product eluted from the filter column (TLC, dichloromethane/silica). The solvent system was changed to 9:1 dichloromethane/ethyl acetate and fractions were taken (100 mL) until the second product eluted from the filter column. The solvent from both samples was removed under reduced pressure to yield a mixture of the undesired N,N-bis-(4-methoxyphenyl)-3-nitrobenzenesulfonamide and the desired product.
Quantity
13 mmol
Type
reactant
Reaction Step One
Quantity
25.9 mmol
Type
reactant
Reaction Step Two
Quantity
16.2 mmol
Type
reactant
Reaction Step Three
[Compound]
Name
dichloromethane silica
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
13 mmol
Type
reactant
Reaction Step Five
Quantity
25.9 mmol
Type
reactant
Reaction Step Five
Name
N,N-bis-(4-methoxyphenyl)-3-nitrobenzenesulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
75 mL
Type
solvent
Reaction Step Seven
Quantity
50 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
COC1C=CC(N)=CC=1.C(N(CC)CC)C.[N+](C1C=C(S(Cl)(=O)=O)C=CC=1)([O-])=O.[CH3:30][O:31][C:32]1[CH:37]=[CH:36][C:35]([N:38](C2C=CC(OC)=CC=2)[S:39]([C:42]2[CH:47]=[CH:46][CH:45]=[C:44]([N+:48]([O-:50])=[O:49])[CH:43]=2)(=[O:41])=[O:40])=[CH:34][CH:33]=1>ClCCl>[CH3:30][O:31][C:32]1[CH:37]=[CH:36][C:35]([NH:38][S:39]([C:42]2[CH:47]=[CH:46][CH:45]=[C:44]([N+:48]([O-:50])=[O:49])[CH:43]=2)(=[O:41])=[O:40])=[CH:34][CH:33]=1

Inputs

Step One
Name
Quantity
13 mmol
Type
reactant
Smiles
COC1=CC=C(C=C1)N
Step Two
Name
Quantity
25.9 mmol
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
16.2 mmol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)S(=O)(=O)Cl
Step Four
Name
dichloromethane silica
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
13 mmol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)S(=O)(=O)Cl
Name
Quantity
25.9 mmol
Type
reactant
Smiles
C(C)N(CC)CC
Step Six
Name
N,N-bis-(4-methoxyphenyl)-3-nitrobenzenesulfonamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)N(S(=O)(=O)C1=CC(=CC=C1)[N+](=O)[O-])C1=CC=C(C=C1)OC
Step Seven
Name
Quantity
75 mL
Type
solvent
Smiles
ClCCl
Step Eight
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
to stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 250 mL round bottom flask was equipped with a magnetic stirrer
WAIT
Type
WAIT
Details
After 18 hours
Duration
18 h
WAIT
Type
WAIT
Details
After 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
had formed
CUSTOM
Type
CUSTOM
Details
all starting anisidine was consumed
WASH
Type
WASH
Details
The reaction was washed with 2N HCl (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed under diminished pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in dichloromethane (20 mL)
CUSTOM
Type
CUSTOM
Details
loaded onto a 600 mL sintered glass funnel
ADDITION
Type
ADDITION
Details
charged with silica gel (400 g)
WASH
Type
WASH
Details
The silica plug was eluted with dichloromethane (100 mL fractions) until the first product
WASH
Type
WASH
Details
eluted from the filter column (TLC, dichloromethane/silica)
WASH
Type
WASH
Details
eluted from the filter column
CUSTOM
Type
CUSTOM
Details
The solvent from both samples was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1=CC=C(C=C1)NS(=O)(=O)C1=CC(=CC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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